Structural Alerts Absent in Comparator: Reduced CYP450 Liability Potential
The target compound lacks the 6,7-dimethoxy substituents present on the dihydroisoquinoline ring of the closest commercially available analog, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide (CAS 922120-95-4) . Methoxy groups on aromatic rings are well-established structural alerts for cytochrome P450-mediated O-demethylation, which often leads to rapid oxidative clearance and potential for reactive metabolite formation. The absence of these groups in CAS 922115-57-9 eliminates this metabolic liability, potentially resulting in a longer metabolic half-life and reduced risk of mechanism-based inhibition. No direct head-to-head metabolic stability study has been published; this differentiation is inferred from established medicinal chemistry principles [1].
| Evidence Dimension | Predicted metabolic stability (CYP-mediated O-demethylation susceptibility) |
|---|---|
| Target Compound Data | No methoxy substituents; predicted no O-demethylation pathway |
| Comparator Or Baseline | CAS 922120-95-4: two methoxy groups at positions 6 and 7 of dihydroisoquinoline |
| Quantified Difference | Not quantifiable; categorical elimination of a known metabolic soft spot |
| Conditions | In silico structural analysis and medicinal chemistry knowledge base |
Why This Matters
For in vivo pharmacological studies or lead optimization programs, a compound lacking major metabolic soft spots is preferable because it reduces pharmacokinetic variability and simplifies metabolite identification.
- [1] Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction. Chemistry & Biodiversity, 4(3), 257–405. View Source
